molecular formula C10H3F6NO B12909674 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline CAS No. 13180-44-4

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline

Cat. No.: B12909674
CAS No.: 13180-44-4
M. Wt: 267.13 g/mol
InChI Key: MXPCHMHKQVWVJT-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique properties, including biological activities and light-emitting characteristics

Preparation Methods

The synthesis of 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the treatment of pentachloroisoquinoline with an excess of cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . This reaction results in the formation of fluorinated isoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield partially or fully hydrogenated isoquinoline derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline exerts its effects involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline can be compared with other fluorinated isoquinolines, such as:

  • 3,5,6,7,8-Pentafluoroisoquinoline
  • 3,5,7,8-Tetrachloro-6-fluoroisoquinoline
  • 3,5,6,7-Tetrachloro-8-fluoroisoquinoline

These compounds share similar fluorination patterns but differ in the number and position of fluorine atoms, leading to variations in their chemical and physical properties . The unique combination of fluorine atoms in this compound contributes to its distinct reactivity and applications.

Properties

CAS No.

13180-44-4

Molecular Formula

C10H3F6NO

Molecular Weight

267.13 g/mol

IUPAC Name

3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline

InChI

InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3

InChI Key

MXPCHMHKQVWVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C2=C1C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

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